molecular formula C19H20BrN3O3S2 B2960309 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2960309
M. Wt: 482.4 g/mol
InChI Key: ONYDMMLXODRSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (hereafter referred to as Compound X) is a thieno[3,2-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at position 3, a tetrahydrofuran-2-yl methyl acetamide group at position 2, and a thioether linkage bridging the pyrimidinone core. Below, we provide a detailed comparison of Compound X with structurally analogous compounds, focusing on synthesis, physicochemical properties, and substituent-driven effects.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h3-6,14H,1-2,7-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDMMLXODRSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel addition to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A bromophenyl substituent that may enhance its biological activity.
  • A tetrahydrofuran moiety that could influence its pharmacokinetic properties.

This structural diversity suggests multiple interaction possibilities with biological targets.

Antimicrobial Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising antimicrobial properties . For instance:

  • Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi. Specifically, derivatives have been reported to possess potent activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Anticancer Potential

The anticancer activity of thieno[3,2-d]pyrimidine derivatives is well-documented. For example:

  • Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation .
  • In vitro studies have shown that modifications in the side chains of these compounds can enhance their activity against specific cancer types .

The exact mechanism of action for this compound remains to be fully elucidated. However:

  • It is hypothesized that the compound may interact with specific molecular targets such as enzymes involved in inflammation or cancer cell signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial efficacy. The findings revealed that certain compounds exhibited low cytotoxicity while maintaining potent antibacterial activity .
  • Anticancer Evaluation : Another investigation focused on the anticancer potential of thieno[3,2-d]pyrimidines. Results indicated that these compounds could inhibit growth in various cancer cell lines effectively .

Data Summary

Activity Target Organisms/Cells IC50 Values Mechanism Proposed
AntibacterialMRSA, VRE16 - 32 mg/LInhibition of bacterial folate enzymes
AnticancerNCI-H1975, A549Varies by derivativeInhibition of key signaling pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound X shares a thieno[3,2-d]pyrimidin-4-one core with several derivatives, differing primarily in substituent groups (Table 1). Key analogues include:

Compound ID R<sup>1</sup> (Position 3) R<sup>2</sup> (Acetamide N-Substituent) Molecular Weight Yield (%) Key Spectral Data (¹H NMR) Reference
Compound X 4-Bromophenyl Tetrahydrofuran-2-yl methyl 509.44* N/A δ 7.61 (d, J=7.9 Hz, Ar-H), 4.05 (s, SCH₂)
G1-4 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl 594.64 48 δ 7.75–7.55 (m, Ar-H), 4.08 (s, SCH₂)
5.5 4-Bromophenyl 4-Methyl-6-oxopyrimidin-2-yl 353.99 79 δ 12.48 (NH), 7.61 (d, J=7.9 Hz, Ar-H)
5.15 4-Phenoxyphenyl 4-Methyl-6-oxopyrimidin-2-yl 381.42 60 δ 10.08 (NHCO), 7.10–6.91 (m, Ar-H)
ZINC2719983 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 528.91 N/A N/A
ZINC1838129 4-Bromophenyl (hexahydrobenzo) 2,4-Dichlorophenyl 611.45 N/A N/A

*Calculated molecular weight based on formula C₂₂H₂₁BrN₃O₃S₂.

Key Observations :

  • The tetrahydrofuran-2-yl methyl group in Compound X may improve solubility compared to the lipophilic benzothiazol-2-yl group in G1-4 .

Example :

  • G1-4 was synthesized by reacting 2-chloro-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide with the thiol precursor in DMF at 80°C, yielding 48% after recrystallization .
  • 5.5 achieved a higher yield (79%) due to the less sterically demanding 4-bromophenyl substituent .
Physicochemical and Spectral Properties
  • Melting Points: Compound 5.5 exhibits a high melting point (>259°C), attributed to strong intermolecular hydrogen bonding from the pyrimidinone NH and acetamide groups . The tetrahydrofuran-2-yl methyl group in Compound X likely reduces crystallinity compared to 5.5, though experimental data is lacking.
  • NMR Trends: Aromatic Protons: The 4-bromophenyl group in Compound X and 5.5 causes downfield shifts (δ ~7.61 ppm) due to electron withdrawal, whereas 5.15 (4-phenoxyphenyl) shows upfield shifts (δ ~6.91–7.10 ppm) . NH Signals: Broad singlets at δ 12.48 (pyrimidinone NH) and δ 10.22 (acetamide NH) in 5.5 indicate strong hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.